molecular formula C12H20N2O2S B4446275 N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide

N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No. B4446275
M. Wt: 256.37 g/mol
InChI Key: BJYUHGRKXKCCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide, also known as DMEM, is a chemical compound that has been widely used in scientific research. DMEM has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide is a sulfonamide compound that can react with primary amines to form stable sulfonamide derivatives. The mechanism of this reaction involves the nucleophilic attack of the primary amine on the carbonyl group of N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide, followed by the elimination of a sulfonic acid molecule. The resulting sulfonamide derivative is stable and can be easily detected using various analytical techniques.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide can inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has also been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a stable and easily detectable reagent for the detection and quantification of primary amines. N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide can also be used in the synthesis of various compounds such as sulfonamides and sulfonate esters. However, N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has some limitations. It can react with secondary and tertiary amines, which can lead to false positives in the detection of primary amines. N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide in scientific research. One direction is the development of new methods for the detection and quantification of primary amines using N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide. Another direction is the synthesis of new compounds using N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide as a reagent. N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide can also be used in the development of new drugs with anticonvulsant and analgesic effects. Further studies are needed to investigate the toxicity of N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide and its effects on cells and tissues.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has been widely used in scientific research as a reagent for the detection and quantification of primary amines. N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide can react with primary amines to form stable sulfonamide derivatives, which can be easily detected using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide has also been used in the synthesis of various compounds such as sulfonamides and sulfonate esters.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-11-5-4-6-12(9-11)10-17(15,16)13-7-8-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYUHGRKXKCCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide

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